3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
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Overview
Description
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be achieved through various methods. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization and subsequent reactions . The detailed steps are as follows:
Stage 1: Aminoguanidine hydrochloride reacts with succinic anhydride at 190°C for 1 hour.
Stage 2: The reaction mixture is treated with sodium hydroxide in water at 120°C for 1.5 hours.
Stage 3: The resulting product is refluxed with acetylacetone and acetic acid in ethanol for 7 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Microwave-mediated, catalyst-free synthesis has also been explored for related compounds, offering eco-friendly and efficient alternatives .
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities, making it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including acting as inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: Another derivative with distinct chemical properties and applications
Uniqueness
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoic acid group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-5-7(2)14-10(11-6)12-8(13-14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCSKRCCNGAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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